Ropivacaine-d7 Hydrochloride Ropivacaine-d7 Hydrochloride (–)-Ropivacaine-d7 is intended for use as an internal standard for the quantification of (–)-ropivacaine by GC- or LC-MS. (–)-Ropivacaine is a potent and reversible blocker of sodium channels in nerve fibers. In vivo, (–)-ropivacaine induces complete impairment of proprioception, motor function, and nociception in the hindleg of rats when 100 μL of an 8 mM solution is injected percutaneously into the sciatic nerve. (–)-Ropivacaine depresses myocardial contractile force in isolated rat hearts less potently than (±)-ropivacaine, as well as (–)- and (±)-bupivacaine. Formulations containing (–)-ropivacaine have been used as local anesthetics during surgery and childbirth.

Brand Name: Vulcanchem
CAS No.: 1217667-10-1
VCID: VC0029442
InChI: InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1/i1D3,4D2,11D2;
SMILES: CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Molecular Formula: C17H27ClN2O
Molecular Weight: 317.909

Ropivacaine-d7 Hydrochloride

CAS No.: 1217667-10-1

Cat. No.: VC0029442

Molecular Formula: C17H27ClN2O

Molecular Weight: 317.909

* For research use only. Not for human or veterinary use.

Ropivacaine-d7 Hydrochloride - 1217667-10-1

Specification

Description (–)-Ropivacaine-d7 is intended for use as an internal standard for the quantification of (–)-ropivacaine by GC- or LC-MS. (–)-Ropivacaine is a potent and reversible blocker of sodium channels in nerve fibers. In vivo, (–)-ropivacaine induces complete impairment of proprioception, motor function, and nociception in the hindleg of rats when 100 μL of an 8 mM solution is injected percutaneously into the sciatic nerve. (–)-Ropivacaine depresses myocardial contractile force in isolated rat hearts less potently than (±)-ropivacaine, as well as (–)- and (±)-bupivacaine. Formulations containing (–)-ropivacaine have been used as local anesthetics during surgery and childbirth.

CAS No. 1217667-10-1
Molecular Formula C17H27ClN2O
Molecular Weight 317.909
IUPAC Name (2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1/i1D3,4D2,11D2;
Standard InChI Key NDNSIBYYUOEUSV-JRDUKJLFSA-N
SMILES CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl

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